Methymycin - 497-72-3

Methymycin

Catalog Number: EVT-1567683
CAS Number: 497-72-3
Molecular Formula: C25H43NO7
Molecular Weight: 469.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Methymycin is a twelve-membered macrolide antibiotic that is biosynthesised by Streptomyces venezuelae. It has a role as a bacterial metabolite. It is a macrolide antibiotic, a monosaccharide derivative and an enone. It is a conjugate base of a methymycin(1+).
Source and Classification

Methymycin is produced by the fermentation of Streptomyces venezuelae, a soil bacterium known for its ability to synthesize a variety of bioactive compounds. It belongs to the broader category of polyketide antibiotics, which are characterized by their multi-cyclic structures and diverse biological activities. Methymycin's classification as a macrolide indicates that it contains a large lactone ring, which is essential for its antibacterial activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of methymycin has been explored through various methods, including total synthesis and biocatalytic approaches.

Molecular Structure Analysis

Structure and Data

Methymycin features a complex molecular structure characterized by a 12-membered lactone ring, with various functional groups that contribute to its biological activity. The molecular formula is C_20H_37NO_5, and it has a molecular weight of approximately 373.52 g/mol. The structural nuances include hydroxyl groups and an amino sugar moiety (D-desosamine), which are critical for its interaction with bacterial ribosomes .

Chemical Reactions Analysis

Reactions and Technical Details

Methymycin undergoes several chemical reactions that are significant for its synthesis and biological activity:

  • Glycosylation: The attachment of D-desosamine to methynolide is a key reaction in synthesizing methymycin, typically performed under acidic conditions to facilitate the formation of the glycosidic bond .
  • Hydroxylation: Enzymatic hydroxylation reactions catalyzed by cytochrome P450 monooxygenases play an essential role in modifying methymycin's structure, enhancing its antibacterial properties .
Mechanism of Action

Process and Data

Methymycin exerts its antibacterial effects primarily by binding to the bacterial ribosome, inhibiting protein synthesis. This mechanism involves:

  • Ribosomal Interaction: Methymycin binds to the 50S subunit of the ribosome, obstructing peptide bond formation during translation.
  • Inhibition Profile: Studies have shown that methymycin selectively inhibits certain bacterial strains while having less effect on others, suggesting a nuanced interaction with ribosomal RNA .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Methymycin is typically isolated as a white to off-white powder.
  • Solubility: It exhibits moderate solubility in organic solvents but limited solubility in water.
  • Stability: The compound is sensitive to light and heat, necessitating careful storage conditions to maintain its integrity.

Relevant data on melting point, boiling point, and spectral properties (NMR, IR) are essential for characterizing methymycin during synthesis and analysis .

Applications

Scientific Uses

Methymycin has several important applications in scientific research:

  • Antibiotic Research: As a model compound for studying macrolide antibiotics, methymycin provides insights into antibiotic resistance mechanisms and the development of new therapeutic agents.
  • Biosynthetic Studies: Its biosynthetic pathway serves as a framework for exploring polyketide synthesis, potentially leading to novel antibiotic discoveries through genetic manipulation or synthetic biology approaches .
  • Pharmaceutical Development: Due to its efficacy against resistant bacterial strains, methymycin is investigated for potential use in treating infections where conventional antibiotics fail.
Structural Characteristics and Classification of Methymycin

Chemical Architecture of the 12-Membered Macrolactone Core

Methymycin belongs to the 12-membered macrolide subclass of polyketide antibiotics, characterized by a medium-sized lactone ring formed via intramolecular cyclization. Its aglycone core, 10-deoxymethynolide (C21H36O5), is biosynthesized by a unique modular polyketide synthase (PKS) system in Streptomyces venezuelae. This PKS exhibits unprecedented substrate flexibility, enabling the production of both 12-membered and 14-membered macrolactones from the same enzymatic pathway [1] [7]. The hexaketide precursor undergoes terminal thioesterase (TE)-mediated cyclization to form the macrolactone scaffold. Unlike typical PKS systems where the TE domain exclusively processes fully elongated chains, the pikromycin PKS TE domain accepts hexaketide intermediates from module 5 (PikAIII), leading to 12-membered ring formation [7] [9]. Key structural features include:

  • A β-keto group at C9
  • Two hydroxyl groups at C8 and C10
  • Three chiral methyl groups at C4, C6, and C12

Table 1: Key Functional Groups in 10-Deoxymethynolide

PositionFunctional GroupBiosynthetic Origin
C3KetonePKS Module 1 KR domain inactivity
C8HydroxylPKS Module 4 KR domain reduction
C9KetonePKS Module 5 KR domain inactivity
C10HydroxylPost-PKS PikC hydroxylation
C4/C6/C12Methyl groupsMethylmalonyl-CoA extender units

Stereochemical Configuration and Functional Group Analysis

Methymycin contains eight stereogenic centers, each rigorously controlled by catalytic domains within the PKS machinery. The configuration of its hydroxyl and methyl substituents follows the Prelog-Djerassi lactone convention, a hallmark of macrolide antibiotics [4] [10]. Stereochemical control mechanisms include:

  • Ketoreductase (KR) domain specificity: The KR domains in modules 2, 4, and 5 dictate the stereochemistry of hydroxyl groups through NADPH-dependent reduction. The KR4 domain generates the C8-(R) hydroxyl via 4pro-S hydride transfer [2].
  • Methyl group epimerization: Methyl-bearing stereocenters arise from (2S)-methylmalonyl-CoA extender units. The L-configured methyl groups (e.g., C12-L) result from post-condensation epimerization, likely catalyzed by KR domains after chain elongation [2].
  • Absolute configuration: X-ray crystallography and chemical degradation studies confirm methymycin’s stereochemistry as 3R,4S,5S,6R,8R,10R,12S,13R [4] [10].

Table 2: Stereochemical Assignments in Methymycin

StereocenterConfigurationCatalytic Determinant
C3RNo reduction (ketone retained)
C4SKS-catalyzed inversion + KR epimer
C6RER domain stereospecific reduction
C8RKR4 domain (B-type)
C10RPikC hydroxylase regiospecificity
C12SKR5 domain (A-type) + epimerization
C13RTE domain cyclization control

Desosamine Glycosylation: Structural Role in Bioactivity

The desosamine sugar (3-dimethylamino-3,4,6-trideoxy-D-ribo-hexose) is attached via a β-glycosidic linkage to the C5 hydroxyl of the macrolactone core. This deoxyaminosugar is indispensable for methymycin’s ribosomal binding and antibiotic activity [3] . Key aspects include:

  • Biosynthesis: Desosamine originates from glucose-1-phosphate, modified by enzymes DesI–DesVI to form thymidine diphosphate-D-desosamine (TDP-D-desosamine). The radical SAM enzyme DesII catalyzes a key deamination at C4' via a substrate radical intermediate [3] [9].
  • Glycosyl transfer: The DesVII/DesVIII glycosyltransferase complex attaches desosamine to 10-deoxymethynolide, yielding the precursor YC-17. This enzyme exhibits remarkable substrate flexibility, accepting both 12-membered and 14-membered aglycones [8] [9].
  • Bioactivity mechanism: The 3’-dimethylamino group forms critical interactions with 23S rRNA nucleotides (A2058 and G2505) in the bacterial ribosome. Hydrogen bonding between the protonated dimethylamino group and N1 of A2058 anchors the macrolide, while the C2’ hydroxyl stabilizes this interaction [3] . Modifications to the dimethylamino group (e.g., demethylation or acetylation) drastically reduce antibiotic potency by disrupting electrostatic interactions [3].

Comparative Structural Analysis with Pikromycin and Neomethymycin

Methymycin shares biosynthetic origins with structurally related macrolides in the pikromycin pathway, differing in ring size, oxidation state, and glycosylation patterns [1] [9].

  • Pikromycin: Features a 14-membered macrolactone (narbonolide) formed by full heptaketide elongation. Unlike methymycin, pikromycin undergoes C12/C14-bisglycosylation with desosamine at C5 and mycarose at C3. Its larger ring size alters the spatial orientation of the desosamine moiety, reducing ribosomal binding affinity compared to 12-membered analogs [1] [9].
  • Neomethymycin/Novamethymycin: Share methymycin’s 12-membered core but differ in oxidation patterns. Neomethymycin contains a C10 hydroxyl group (R-configuration), while novamethymycin features additional hydroxylation at C12. These modifications arise from the substrate promiscuity of the cytochrome P450 enzyme PikC, which hydroxylates multiple positions on the macrolactone scaffold [4] [9].

Properties

CAS Number

497-72-3

Product Name

Methymycin

IUPAC Name

(3R,4S,5S,7R,9E,11S,12R)-4-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12-ethyl-11-hydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione

Molecular Formula

C25H43NO7

Molecular Weight

469.6 g/mol

InChI

InChI=1S/C25H43NO7/c1-9-20-25(6,30)11-10-19(27)14(2)12-15(3)22(17(5)23(29)32-20)33-24-21(28)18(26(7)8)13-16(4)31-24/h10-11,14-18,20-22,24,28,30H,9,12-13H2,1-8H3/b11-10+/t14-,15+,16-,17-,18+,20-,21-,22+,24+,25+/m1/s1

InChI Key

HUKYPYXOBINMND-HYUJHOPRSA-N

SMILES

CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O

Synonyms

methymycin

Canonical SMILES

CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O

Isomeric SMILES

CC[C@@H]1[C@@](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)(C)O

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